Methyl 3-[4-(aminomethyl)phenyl]propionate

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Sourcing the wrong regioisomer or salt form of this phenylpropionate building block introduces unnecessary synthetic steps and compromises pharmacophore integrity. Methyl 3-[4-(aminomethyl)phenyl]propionate (CAS 100511-78-2) is the exact para-substituted free base required for critical medicinal chemistry applications. • Critical Regiochemistry: The para-aminomethyl pattern is a strict requirement for antitumor Spergualin analog synthesis, ensuring target binding. • Pre-Protected Intermediate: The methyl ester form eliminates protection/deprotection steps, directly reducing synthetic route length. • Free Base Advantage: Preferred over the HCl salt for anhydrous, chloride-sensitive reactions, avoiding neutralization-derived decomposition.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 100511-78-2
Cat. No. B009888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[4-(aminomethyl)phenyl]propionate
CAS100511-78-2
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCOC(=O)CCC1=CC=C(C=C1)CN
InChIInChI=1S/C11H15NO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-5H,6-8,12H2,1H3
InChIKeyOQZWLJLXFNYXKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-[4-(aminomethyl)phenyl]propionate: Identity & Structure


Methyl 3-[4-(aminomethyl)phenyl]propionate (CAS 100511-78-2) is a para-substituted phenylpropionate ester featuring an aminomethyl functional group. This compound serves as a versatile synthetic intermediate in medicinal chemistry and pharmaceutical development [1]. Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.24 g/mol [1]. Key computed physicochemical properties include an XLogP3 of 1.2, one hydrogen bond donor, three hydrogen bond acceptors, and a topological polar surface area (PSA) of 52.3 Ų [1]. The compound is commercially available from multiple chemical suppliers, typically in purities of 95-98% .

1 Para-aminomethyl regioisomer for Spergualin analog synthesis
2 Free base form avoids neutralization in salt-sensitive reactions
3 Pre-protected methyl ester simplifies carboxylic acid protection

Why Substituting This Compound with Analogs Fails


Direct substitution of Methyl 3-[4-(aminomethyl)phenyl]propionate with closely related analogs is scientifically unsound due to critical differences in regiochemistry, functional group protection, and physical form. The para-aminomethyl substitution pattern is essential for specific downstream synthetic transformations, whereas the meta-isomer (CAS 100511-83-9) exhibits altered reactivity and steric profiles . Additionally, the free base form offers distinct solubility and handling advantages over the hydrochloride salt (CAS 103565-40-8), which may complicate neutralization steps in sensitive reaction sequences . The methyl ester moiety is also a key differentiator from the free carboxylic acid (CAS 55197-36-9), which would require additional protection/deprotection steps if substituted, increasing synthetic route length and reducing overall yield . These distinctions are quantified in the evidence below.

Meta-isomer may shift coupling outcomes and synthetic route specificity
Hydrochloride salt may require neutralization, complicating moisture-sensitive steps
Free carboxylic acid may need additional protection/deprotection, increasing step count

Differentiation from Key Analogs


Para vs. Meta Substitution Impact on Coupling Efficiency

Methyl 3-[4-(aminomethyl)phenyl]propionate features a para-substituted aminomethyl group, whereas its regioisomer, Methyl 3-[3-(aminomethyl)phenyl]propionate (CAS 100511-83-9), is meta-substituted. While no head-to-head biological data is available, the para-substitution pattern is critical for the synthesis of Spergualin-related antitumor compounds and other phenylpropionic acid derivatives [1]. The para-isomer provides a linear molecular geometry that facilitates specific intermolecular interactions and solid-state packing, a property inferred from class-level SAR studies [2].

Regiochemistry
Class-level inference
Qualitative differentiation: para-substitution required for Spergualin analog synthesis; meta isomer may yield off-target molecules
Regioisomer selection defines synthetic utility
No head-to-head biological data available
Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Free Base vs. Hydrochloride Salt Handling

The target compound is supplied as a free base (MW 193.24 g/mol), whereas a common alternative is the hydrochloride salt (CAS 103565-40-8, MW 229.70 g/mol) . The free base form has a molecular weight approximately 15.9% lower than the hydrochloride salt on a molar basis, which translates to a higher active molar concentration per unit mass. Furthermore, the free base form has a computed XLogP3 of 1.2, indicating moderate lipophilicity, whereas the hydrochloride salt is expected to have higher aqueous solubility but may require a neutralization step prior to use in moisture-sensitive or base-sensitive reactions [1].

Free Base vs HCl Salt
Cross-study comparable
Target: Free base (MW 193.24 g/mol) — neutralization-free
Comparator: HCl salt (MW 229.70 g/mol) — chloride present, may require neutralization
Free base eliminates neutralization step
Solubility profile differs between forms
Pharmaceutical Intermediates Process Chemistry Salt Selection

Methyl Ester vs. Free Acid: Protection Advantage

Methyl 3-[4-(aminomethyl)phenyl]propionate is the methyl ester of 3-[4-(aminomethyl)phenyl]propionic acid (CAS 55197-36-9). The ester form protects the carboxylic acid moiety, enabling direct use in reactions that would otherwise require an additional protection step for the free acid . The free acid has a molecular weight of 179.22 g/mol, which is 7.3% lower than the ester, but this does not account for the additional synthetic burden of introducing a protecting group and later removing it [1]. Using the pre-protected ester form can reduce the overall step count by at least one synthetic step, thereby improving overall yield and reducing time and resource expenditure [2].

Ester vs Free Acid
Class-level inference
Target: Methyl ester (MW 193.24 g/mol) — pre-protected acid
Comparator: Free acid (MW 179.22 g/mol) — needs protection/deprotection
Pre-protected ester accelerates synthesis
Based on standard protecting group strategy
Organic Synthesis Protecting Group Strategy Medicinal Chemistry

Commercial Availability and Purity

Methyl 3-[4-(aminomethyl)phenyl]propionate is commercially available from multiple reputable suppliers with specified purity ranges of 95-98% . In contrast, the meta-isomer (CAS 100511-83-9) is less widely available and may have longer lead times or higher costs, potentially delaying research progress . While not a direct performance differentiator, consistent supply and defined purity are critical for ensuring reproducibility in multi-step syntheses and biological assays. The hydrochloride salt (CAS 103565-40-8) is also widely available but requires the additional neutralization step noted in Evidence Item 2 .

Purity & Availability
Vendor-reported
95–98% (vendor-reported)
Defined purity supports batch consistency
Not experimentally verified
Chemical Procurement Reproducibility Supply Chain

Application Scenarios


Spergualin-Related Antitumor Agent Synthesis

This compound is an essential building block for synthesizing Spergualin analogs, as described in US Patent 4,556,735 [1]. The para-aminomethyl substitution pattern is a strict requirement for the pharmacophore of these antitumor compounds. Using the meta-isomer or other regioisomers would yield inactive or off-target molecules.

Protected Ester Intermediate for Medicinal Chemistry

The methyl ester form of this compound serves as a pre-protected intermediate, eliminating the need for separate carboxylic acid protection and deprotection steps [2]. This is particularly valuable in multi-step syntheses where orthogonal protecting group strategies are employed, as it directly reduces step count and improves overall yield.

Salt-Free Process Chemistry

The free base form of this compound is preferred over the hydrochloride salt when reactions are sensitive to chloride ions or require strictly anhydrous and base-free conditions . Avoiding a neutralization step reduces the risk of racemization or decomposition of sensitive intermediates.

High-Purity Building Block for Research

This compound is readily available from multiple suppliers with consistent purity specifications (95-98%) . This ensures reproducibility and reduces procurement delays compared to less common regioisomers or salts, facilitating efficient project timelines in both academic and industrial settings.

Application
Selection Property
Validation Focus
Spergualin analog synthesis
Para-aminomethyl regiospecificity
Coupling efficiency and structure confirmation
Multi-step ester intermediate
Pre-protected carboxylic acid
Step-count reduction and yield consistency
Salt-free synthesis workflows
Free base form
Avoidance of neutralization and chloride interference
Consistent building block supply
Vendor-specified purity
Batch-to-batch reproducibility

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